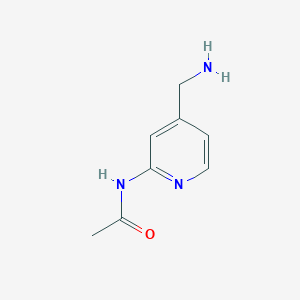
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminomethylbenzoic acid, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Protection of Amino Group: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 4-bromo-2-aminomethylbenzoic acid.
科学研究应用
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific applicationThe Boc group provides steric protection, allowing selective reactions at other sites of the molecule .
相似化合物的比较
Similar Compounds
4-Bromo-2-aminomethylbenzoic acid: The deprotected form of the compound, which lacks the Boc group.
4-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid: A similar compound where the amino group is directly attached to the benzoic acid without the methylene spacer.
Uniqueness
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C13H16BrNO4 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC 名称 |
4-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
QHEWLLQUZUYBLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)

![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)











